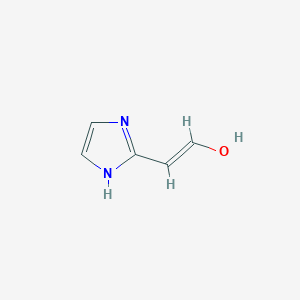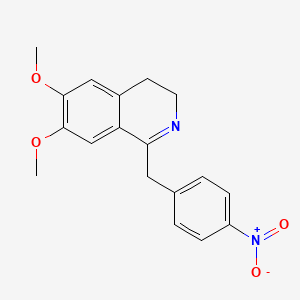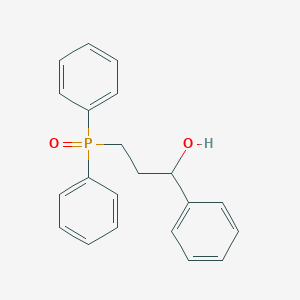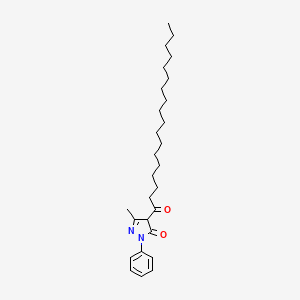
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan is an organic compound with a complex structure It is characterized by a furan ring substituted with a benzyl group and a 4-(4-chlorophenyl)-4-methylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a furan derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the 4-(4-chlorophenyl)-4-methylpentyl Group: This step involves the reaction of a suitable precursor with 4-chlorobenzyl chloride and a base such as potassium carbonate to form the desired side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan ring or other unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Substituted benzyl or chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-4-chlorophenol: Shares the benzyl and chlorophenyl groups but lacks the furan ring.
4-(4-Chlorophenyl)-4-methylpentanol: Similar side chain but different core structure.
Benzylfuran: Contains the benzyl and furan groups but lacks the chlorophenyl side chain.
Uniqueness
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89764-52-3 |
|---|---|
Fórmula molecular |
C23H25ClO |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
2-benzyl-4-[4-(4-chlorophenyl)-4-methylpentyl]furan |
InChI |
InChI=1S/C23H25ClO/c1-23(2,20-10-12-21(24)13-11-20)14-6-9-19-16-22(25-17-19)15-18-7-4-3-5-8-18/h3-5,7-8,10-13,16-17H,6,9,14-15H2,1-2H3 |
Clave InChI |
YTQSLQXMYLYMBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCC1=COC(=C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



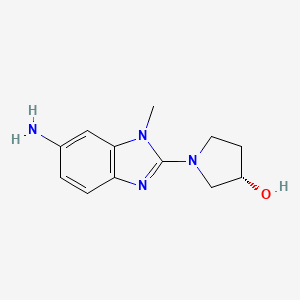
![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)

![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)
